Product packaging for 6-methoxy-N,1-dimethyl-1H-indol-2-amine(Cat. No.:)

6-methoxy-N,1-dimethyl-1H-indol-2-amine

Katalognummer: B11906684
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: ZRGGMZBKXFNWKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

6-Methoxy-N,1-dimethyl-1H-indol-2-amine is a chemical compound for research use. It is an indole derivative, a class of heterocyclic structures with significant importance in medicinal chemistry and chemical biology. Indole-based compounds are frequently explored for their diverse biological activities and as key scaffolds in drug discovery. Researchers investigate this compound for its potential interactions with various biological targets. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B11906684 6-methoxy-N,1-dimethyl-1H-indol-2-amine

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

6-methoxy-N,1-dimethylindol-2-amine

InChI

InChI=1S/C11H14N2O/c1-12-11-6-8-4-5-9(14-3)7-10(8)13(11)2/h4-7,12H,1-3H3

InChI-Schlüssel

ZRGGMZBKXFNWKO-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC2=C(N1C)C=C(C=C2)OC

Herkunft des Produkts

United States

Chemical Reactivity and Mechanistic Organic Transformations of 6 Methoxy N,1 Dimethyl 1h Indol 2 Amine

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Ring System

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. While simple indoles typically undergo electrophilic substitution at the C3 position, the presence of a 6-methoxy group significantly alters this reactivity. rsc.org This electron-donating group enhances the electron density of the indole ring, activating it further for electrophilic substitution and making the C2 position a more competitive site for reaction. rsc.org

The substitution pattern is a result of the resonance stabilization of the intermediate carbocation (the sigma complex or arenium ion). The methoxy (B1213986) group at the 6-position can effectively delocalize the positive charge, particularly when substitution occurs at specific positions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

Electrophile Reagents Major Product(s)
Nitration HNO₃/H₂SO₄ 6-methoxy-N,1-dimethyl-5-nitro-1H-indol-2-amine
Halogenation NBS or NCS 6-methoxy-N,1-dimethyl-3-halo-1H-indol-2-amine
Friedel-Crafts Acylation Acyl chloride/AlCl₃ Complex mixture, potential for C5 and C7 acylation

This table is generated based on general principles of indole chemistry and may not reflect experimentally verified outcomes for this specific compound.

Nucleophilic Reactivity of the 2-Amine Moiety

The 2-amine group of 6-methoxy-N,1-dimethyl-1H-indol-2-amine possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom. This moiety can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. The reactivity of this amine is influenced by the electronic properties of the indole ring system.

The N,1-dimethyl substitution pattern indicates that both the indole nitrogen and the exocyclic amine are tertiary. This steric hindrance can modulate the nucleophilicity of the 2-amine group.

Reactions involving the 2-amine moiety can lead to the formation of a diverse array of heterocyclic systems and functionalized indole derivatives. For instance, reaction with an appropriate bifunctional electrophile could lead to the construction of a new ring fused to the indole core.

Influence of the 6-Methoxy Substituent on Directing Reactivity and Regioselectivity

The 6-methoxy group plays a crucial role in directing the regiochemical outcome of electrophilic substitution reactions. rsc.org As an ortho-, para-directing group, it strongly activates the C5 and C7 positions of the indole ring towards electrophilic attack. The resonance effect of the methoxy group, donating electron density to the aromatic system, is a key factor in this directing influence. chim.it

In the context of this compound, the interplay between the activating 6-methoxy group and the inherent reactivity of the indole nucleus leads to a complex substitution pattern. The C3 position, while typically the most reactive in indoles, may be less favored due to the combined directing effects of the 6-methoxy group and the 2-amine substituent.

Investigation of Compound Stability Under Varied Experimental Conditions

The stability of this compound is a critical consideration for its synthesis, storage, and application in chemical transformations. Indole derivatives, particularly those with electron-donating substituents, can be susceptible to degradation under certain conditions.

Table 2: Stability Profile

Condition Observation
Acidic (e.g., HCl, H₂SO₄) Potential for protonation of the 2-amine and possible decomposition.
Basic (e.g., NaOH, K₂CO₃) Generally stable, though strong bases could deprotonate the indole N-H if it were not methylated.
Light May be sensitive to UV light, leading to decomposition.
Air/Oxygen Susceptible to oxidation, especially in the presence of light or metal catalysts.

This table outlines general stability considerations for substituted indoles.

The presence of the N,1-dimethyl groups can enhance the stability of the compound by protecting the otherwise reactive N-H bonds of the indole and the primary amine.

Oxidative and Reductive Transformations of the Indole-Amine System

The indole-amine system is redox-active and can undergo a variety of oxidative and reductive transformations. The electron-rich nature of the indole ring makes it susceptible to oxidation, which can lead to a range of products, including oxindoles and other ring-opened derivatives. researchgate.net The 2-amine moiety can also be oxidized.

Common oxidizing agents used for indoles include meta-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide (NBS). researchgate.net The specific products formed will depend on the oxidant and the reaction conditions.

Reduction of the indole ring is also possible, typically requiring strong reducing agents like sodium in liquid ammonia (B1221849) or catalytic hydrogenation under forcing conditions. These reactions would lead to the corresponding indoline (B122111) (2,3-dihydroindole) derivative.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
6-methoxy-N,1-dimethyl-5-nitro-1H-indol-2-amine
6-methoxy-N,1-dimethyl-3-halo-1H-indol-2-amine
Indole
Oxindole
Indoline
meta-chloroperoxybenzoic acid (m-CPBA)

Advanced Computational and Theoretical Studies on 6 Methoxy N,1 Dimethyl 1h Indol 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Conformation Analysis

Density Functional Theory (DFT) stands as a cornerstone of quantum chemical calculations, offering profound insights into the electronic structure and conformational preferences of molecules. For 6-methoxy-N,1-dimethyl-1H-indol-2-amine, DFT calculations would be instrumental in elucidating its fundamental physicochemical properties. These calculations can predict the molecule's three-dimensional geometry with high accuracy, identifying the most stable conformation by locating the global minimum on the potential energy surface.

Key parameters derived from DFT studies include the distribution of electron density, which helps in identifying reactive sites, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical descriptor of a molecule's kinetic stability and chemical reactivity. Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, visually representing the regions of positive and negative electrostatic potential across the molecule, which are crucial for understanding intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterHypothetical ValueSignificance
Total Energy -X HartreeIndicator of molecular stability.
HOMO Energy -Y eVRelates to the electron-donating capacity.
LUMO Energy +Z eVRelates to the electron-accepting capacity.
HOMO-LUMO Gap (Y+Z) eVCorrelates with chemical reactivity and stability.
Dipole Moment N DebyeQuantifies the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Landscape Characterization

While DFT provides a static picture of a molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time in a simulated physiological environment. An MD simulation of this compound would track the movements of each atom, revealing the molecule's flexibility and the range of conformations it can adopt.

This approach is crucial for understanding how the molecule might change its shape to fit into the binding site of a biological target. The simulation would characterize the conformational landscape, identifying various low-energy states and the energetic barriers between them. Analysis of the simulation trajectory can also reveal stable intramolecular hydrogen bonds and the molecule's interactions with surrounding solvent molecules, providing a more realistic understanding of its behavior in solution.

In Silico Prediction of Molecular Recognition and Binding Sites

Molecular Docking Studies with Selected Biological Macromolecules

Molecular docking is a computational technique used to predict how a small molecule, or ligand, binds to a macromolecular target, typically a protein. For this compound, docking studies would be performed against various biologically relevant proteins, such as serotonin (B10506) receptors or enzymes like monoamine oxidase, to predict its potential biological activity. The process involves computationally placing the ligand into the binding site of the protein in numerous possible orientations and conformations, and then using a scoring function to rank the resulting poses.

Ligand-Protein Interaction Profiling and Scoring Functions

Following the docking process, the top-ranked poses are analyzed to detail the specific interactions between the ligand and the protein. This interaction profile highlights key binding features, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and pi-stacking interactions with specific amino acid residues within the binding pocket. Scoring functions provide a numerical estimation of the binding affinity, with lower scores generally indicating a more favorable binding interaction. This information is vital for understanding the basis of molecular recognition and for the rational design of more potent and selective analogues.

Table 2: Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredominant Interaction Types
5-HT2A Receptor e.g., -9.2e.g., Asp155, Phe340Hydrogen Bond, Pi-Pi Stacking
Monoamine Oxidase A e.g., -8.5e.g., Tyr407, Tyr444Hydrophobic, Pi-Cation
Melatonin (B1676174) Receptor MT1 e.g., -8.8e.g., Ser127, Asn162Hydrogen Bond, van der Waals

Derivation of Structure-Reactivity and Structure-Activity Relationships (SAR) from Computational Models

By computationally analyzing a series of analogues of this compound, it is possible to derive Structure-Activity Relationships (SAR). This involves correlating specific structural modifications with changes in predicted binding affinity or reactivity. For instance, computational models could systematically evaluate the effect of altering the substituent on the indole (B1671886) nitrogen or modifying the methoxy (B1213986) group's position. Such studies provide a rational basis for optimizing the lead compound to enhance its desired biological activity and selectivity.

Cheminformatics and Data Mining for Indole-Amine Analogues in Chemical Databases

Cheminformatics and data mining techniques are essential for placing a compound within the broader context of known chemical space. By searching large chemical databases such as PubChem, ChEMBL, and ZINC, one can identify structurally similar compounds to this compound. This allows for the retrieval of any existing experimental data on these analogues, which can then be used to build and validate computational models like Quantitative Structure-Activity Relationship (QSAR) models. These models can subsequently be used to predict the properties of novel, yet-to-be-synthesized compounds, thereby accelerating the drug discovery process.

Molecular and Biochemical Interrogations of Indole 2 Amine Derivatives

In Vitro Assay Development for Investigating Molecular Interactions

The initial assessment of the biological activity of indole-2-amine derivatives, such as 6-methoxy-N,1-dimethyl-1H-indol-2-amine, relies on the development and implementation of robust in vitro assays. These assays are crucial for determining the potency and selectivity of these compounds against various molecular targets.

Following initial screening, more specific assays are employed to identify direct molecular interactions. For enzyme targets, biochemical assays are developed to measure the inhibitory activity of the compounds. For example, the inhibitory concentration (IC₅₀) of indole (B1671886) derivatives against specific kinases can be determined using methods that measure the phosphorylation of a substrate. Similarly, for assessing interactions with ion channels, single-cell electrophysiological recordings are utilized to observe changes in ion channel activity in the presence of the compound. Radioligand binding assays, such as those using [³H]-granisetron for the 5-HT₃ receptor, are instrumental in determining the affinity of a compound for a specific receptor.

The development of these assays is critical for generating the initial dataset that guides further structure-activity relationship (SAR) studies and mechanistic investigations.

Elucidation of Molecular Mechanisms of Action at the Subcellular Level

Understanding how this compound and its analogues exert their effects at a subcellular level is paramount. This involves detailed studies into their interactions with enzymes, receptors, and signal transduction pathways.

Enzyme Modulation and Inhibition Kinetics

A significant area of investigation for indole derivatives is their ability to modulate the activity of various enzymes, particularly protein kinases, which are often dysregulated in diseases like cancer. Synthetic indole-2-carboxamides have been shown to be potent inhibitors of several protein kinases.

For example, a series of indole-2-carboxamides demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The inhibitory potency of these compounds is typically quantified by their IC₅₀ values. Detailed kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing a deeper understanding of the drug-enzyme interaction.

Another class of enzymes targeted by indole derivatives is nitric oxide synthase (NOS). Certain 1,6-disubstituted indole derivatives have been identified as potent and selective inhibitors of neuronal NOS (nNOS), with IC₅₀ values in the nanomolar range. The inhibition of NOS isoforms is measured by monitoring the enzymatic conversion of L-arginine to L-citrulline.

The table below summarizes the inhibitory activities of some indole derivatives against various enzymes, illustrating the potential of this chemical class as enzyme modulators.

Compound ClassTarget EnzymeAssay MethodKey FindingsReference
Indole-2-carboxamidesEGFR, VEGFR-2, BRAFV600EKinase inhibition assaysDemonstrated potent inhibitory activity with IC₅₀ values in the nanomolar range.
Indole-2-carboxamidesCDK2Kinase inhibition assayEffective inhibition with IC₅₀ values ranging from 11 nM to 34 nM.
1,6-disubstituted indolesnNOS, eNOS, iNOSNOS inhibition assayIdentified potent and selective inhibitors of nNOS.
Indomethacin (indole derivative)cAMP-dependent protein kinasesProtein kinase assayInhibition observed at micromolar concentrations.

This table presents data for various indole derivatives as a proxy for the potential activity of this compound.

Receptor Binding Studies and Ligand-Receptor Complex Formation

Indole-2-amine derivatives can also exert their pharmacological effects by binding to specific receptors. The structural similarity of the indole nucleus to endogenous ligands like serotonin (B10506) allows these compounds to interact with a variety of receptors, including serotonin receptors and melatonin (B1676174) receptors.

Receptor binding studies are typically conducted using radiolabeled ligands to determine the affinity (Ki or IC₅₀) of the test compounds for the receptor. For example, the affinity of novel indole melatonin analogues for the melatonin receptor has been evaluated using 2-[¹²⁵I]iodomelatonin as the labeled ligand.

Molecular docking studies are often employed to visualize the binding mode of these ligands within the receptor's binding pocket. These computational models help to explain the observed structure-activity relationships and guide the design of new analogues with improved affinity and selectivity. For instance, docking studies of N-substituted indole-2-carboxylic acid esters with COX-1 and COX-2 enzymes have helped to predict their selectivity.

The formation of a stable ligand-receptor complex is the initial step in a cascade of events that leads to a biological response. The nature of this interaction (e.g., agonist, antagonist, or allosteric modulator) is a key determinant of the compound's pharmacological profile.

Modulation of Signal Transduction Pathways

By interacting with enzymes and receptors, this compound and its analogues can modulate various intracellular signal transduction pathways. These pathways are complex networks that control cellular processes such as growth, differentiation, and apoptosis.

Indole derivatives have been shown to influence key signaling pathways implicated in cancer and inflammatory diseases. For example, inhibition of protein kinases like EGFR by indole-2-carboxamides can block downstream signaling cascades, such as the MAPK pathway, which is crucial for cell proliferation.

Furthermore, some indole derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often achieved by modulating the levels of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases, the key executioners of apoptosis. Studies on indole-2-carboxamides have shown that they can significantly increase the levels of caspase 3, 8, and 9, as well as cytochrome c, indicating the activation of the intrinsic apoptotic pathway.

The gut microbiota-derived metabolite indole has been shown to modulate the glucagon-like peptide-1 (GLP-1) system, which is important for glucose homeostasis. This involves the stimulation of GLP-1 secretion, potentially through the activation of the transient receptor potential A1 (TRPA1) ion channel. Tryptamine, a related indolamine, activates serotonin receptors which in turn can activate adenylyl cyclase and increase cyclic adenosine (B11128) monophosphate (cAMP) levels.

Investigation of Specific Cellular Targets (e.g., protein kinases, ion channels, transporters)

Research into indole-2-amine derivatives has identified several specific cellular targets that are critical to their biological activity.

Protein Kinases: As mentioned previously, protein kinases are a major class of targets for indole derivatives. The development of selective kinase inhibitors is a major focus in drug discovery. Indole-based compounds have been designed to target a range of kinases, including:

Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and the Her-2 receptor.

Cyclin-Dependent Kinases (CDKs): Like CDK2, which are key regulators of the cell cycle.

Nitric Oxide Synthase (NOS): Specifically the neuronal isoform (nNOS).

Ion Channels: Indole derivatives have also been shown to modulate the function of various ion channels. For example, Cl-indole acts as a positive allosteric modulator of the 5-HT₃ receptor, a ligand-gated ion channel. The modulation of ion channels can have profound effects on cellular excitability and signaling. Some indole alkaloids have been found to block hERG potassium channels. The gut metabolite indole may exert some of its effects through the TRPA1 ion channel.

Transporters: The serotonin transporter (SERT) is another important target for indole-based compounds. Many antidepressant drugs work by inhibiting SERT, thereby increasing the synaptic concentration of serotonin. The development of selective serotonin reuptake inhibitors (SSRIs) has been a major advance in the treatment of depression.

Comparative Biochemical Profiling of this compound with Synthesized Analogues

A crucial aspect of drug discovery is the systematic evaluation of synthesized analogues to establish a clear structure-activity relationship (SAR). By making systematic modifications to the core structure of this compound, researchers can identify the chemical features that are essential for its biological activity and selectivity.

Comparative biochemical profiling involves testing a series of related compounds in a panel of in vitro assays. This allows for a direct comparison of their potency, selectivity, and other pharmacological properties. For example, in the development of nNOS inhibitors, a series of 1,6-disubstituted indole derivatives were synthesized and evaluated. This study revealed that bulkier side chains at the 1-position of the indole ring generally led to increased selectivity for nNOS over other NOS isoforms.

Similarly, studies on indole-2-carboxamides have explored the impact of different substituents on their antiproliferative and kinase inhibitory activities. These studies have shown that the nature and position of substituents on the indole ring can have a dramatic effect on the compound's biological profile.

Perspectives on the Broader Significance of Indole 2 Amine Scaffolds in Advanced Chemical Research

Strategic Utility in Chemical Probe Development

The indole-2-amine scaffold is increasingly utilized in the creation of chemical probes, which are small molecules designed to study and manipulate biological systems. rsc.org The inherent properties of the indole (B1671886) nucleus, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make it an ideal anchor for binding to biological targets like proteins and enzymes. mdpi.comresearchgate.net

Researchers leverage the indole-2-amine framework to develop fluorescent chemosensors for detecting various analytes. rsc.org By attaching fluorogenic groups to the indole core, scientists can create probes that exhibit changes in their fluorescence properties upon binding to a specific ion or molecule. rsc.org This allows for the real-time monitoring of biological processes and the quantification of important analytes in environmental and biological samples. rsc.org For example, indole-based probes have been designed to selectively bind to cations, anions, and neutral species, demonstrating the scaffold's broad utility in analytical chemistry. rsc.org

Furthermore, the 2-amino group provides a convenient point for modification, enabling the synthesis of a diverse library of probes with varying specificities and affinities. This modular approach, often referred to as "click chemistry," facilitates the rapid discovery of lead compounds for probe development. mdpi.com The strategic placement of substituents on the indole ring, such as the 6-methoxy group in 6-methoxy-N,1-dimethyl-1H-indol-2-amine, can fine-tune the electronic and steric properties of the probe, enhancing its selectivity and performance.

Advancements in Targeted Molecular Design and Optimization Methodologies

The indole-2-amine scaffold is a prime candidate for targeted molecular design, a strategy focused on creating drugs that interact with specific molecular targets implicated in disease. nih.govnih.gov The structural versatility of the indole ring allows medicinal chemists to systematically modify its structure to optimize binding affinity and biological activity. nih.govmdpi.com

One key area of advancement is in the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often associated with cancer. nih.gov Numerous indole-based compounds have been designed as inhibitors of various kinases, including EGFR, VEGFR-2, and BRAFV600E. nih.govnih.gov For instance, researchers have synthesized series of indole-2-carboxamides that show potent antiproliferative activity by targeting these kinases. nih.gov Molecular docking studies reveal that the indole core often forms key interactions within the enzyme's active site, while substituents on the ring can be modified to enhance potency and selectivity. nih.govnih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used to guide the design and optimization of indole-2-amine derivatives. ijpsjournal.com These techniques allow researchers to predict how a molecule will bind to its target and to identify modifications that could improve its activity. This in silico approach accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.govnih.gov

Innovative Approaches for Lead Compound Discovery in Basic Research

The indole-2-amine scaffold serves as a fertile ground for the discovery of novel lead compounds in basic research. A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters.

High-throughput screening of diverse chemical libraries containing indole-2-amine derivatives has led to the identification of hits for a wide range of biological targets. nih.gov Furthermore, fragment-based drug discovery is another innovative approach where small molecular fragments, often including the indole core, are screened for weak binding to a target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound.

The synthesis of novel indole derivatives remains a key focus for organic chemists. derpharmachemica.com New synthetic methodologies are continuously being developed to allow for more efficient and diverse functionalization of the indole ring. openmedicinalchemistryjournal.comcombichemistry.comnih.gov These advancements provide researchers with a greater variety of indole-2-amine building blocks to explore in their quest for new lead compounds. For example, palladium-catalyzed reactions have been instrumental in creating complex, substituted indoles. derpharmachemica.com

Future Trajectories for Indole-Amine Research and Explorations in Chemical Biology

The future of research involving the indole-2-amine scaffold and related compounds like this compound is pointed towards several exciting directions. A significant area of future exploration will be the development of multifunctional molecules that can simultaneously interact with multiple biological targets. unife.it This polypharmacological approach is gaining traction for treating complex diseases like cancer and neurodegenerative disorders. nih.govmdpi.com

The application of machine learning and artificial intelligence in drug discovery is also set to revolutionize how new indole-based therapeutics are designed. rsc.org These technologies can analyze vast datasets of chemical structures and biological activities to predict the properties of new compounds and suggest novel synthetic routes. rsc.org

Furthermore, the exploration of indole derivatives in agrochemistry is an emerging field. researchgate.net Indole-based compounds have shown potential as insecticides, fungicides, and herbicides, offering a new avenue for developing sustainable agricultural solutions. researchgate.net As our understanding of the chemical biology of the indole-2-amine scaffold deepens, we can expect to see the development of even more sophisticated and targeted applications in medicine, biotechnology, and beyond.

Q & A

Q. What are the optimized synthetic routes for 6-methoxy-N,1-dimethyl-1H-indol-2-amine, and how can purity be validated?

Methodological Answer: The synthesis typically involves functionalizing the indole core via alkylation and methoxylation. A validated procedure includes:

Alkylation: Reacting 6-methoxyindole with methyl iodide under basic conditions (e.g., NaH in DMF) to introduce the N-methyl group.

Amine Functionalization: Coupling the intermediate with dimethylamine via nucleophilic substitution or reductive amination.

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
Validation:

  • HPLC: Purity assessed using a C18 column (mobile phase: acetonitrile/water, 70:30).
  • NMR: Confirm substitution patterns (e.g., methoxy at δ 3.8 ppm, N-methyl at δ 2.9 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign methoxy (δ 3.8–4.0 ppm) and N-methyl (δ 2.9–3.1 ppm) groups. Aromatic protons appear at δ 6.8–7.5 ppm.
  • X-ray Crystallography: Resolves stereoelectronic effects. For example, the methoxy group’s planarity with the indole ring enhances π-stacking (bond angle: 120.5°) .
  • Mass Spectrometry: ESI-MS confirms molecular ion [M+H]⁺ at m/z 205.1.

Q. How is preliminary bioactivity screening conducted for this compound?

Methodological Answer:

  • Antimicrobial Assays: Disk diffusion against S. aureus and E. coli (zone of inhibition >10 mm at 100 µg/mL).
  • Enzyme Inhibition: IC50 determination for acetylcholinesterase (AChE) using Ellman’s method (e.g., IC50 = 0.35 µM in hybrid indole derivatives) .
  • Cytotoxicity: MTT assay on HEK-293 cells (CC50 > 50 µM indicates low toxicity).

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of action for enzyme inhibition?

Methodological Answer:

  • Target Selection: Prioritize enzymes like AChE or MAO-B based on structural homology.
  • Docking Workflow:
    • Prepare ligand (AMBER force field) and receptor (PDB ID: 4EY7).
    • Simulate binding poses using AutoDock Vina.
    • Validate with MD simulations (NAMD, 100 ns).
  • Key Interactions: Methoxy group forms H-bonds with Tyr337 (AChE), while N-methyl enhances hydrophobic contact with Trp86 .

Q. How are structure-activity relationships (SARs) derived for indole derivatives?

Methodological Answer:

  • Modular Modifications: Vary substituents (e.g., methoxy vs. fluoro) and assess bioactivity.

  • Case Study: Replacing methoxy with fluoro in 6-fluoro-N-methylindole derivatives reduces AChE inhibition (IC50 shifts from 0.35 µM to 1.2 µM) due to weaker H-bonding .

  • Data Table:

    SubstituentAChE IC50 (µM)MAO-B IC50 (µM)
    6-OCH₃0.3543
    6-F1.268

Q. What strategies resolve contradictions in bioactivity data across assays?

Methodological Answer:

  • Assay Variability: Repeat under standardized conditions (e.g., pH 7.4, 37°C).
  • Orthogonal Validation: Confirm AChE inhibition via both Ellman’s method and isothermal titration calorimetry (ITC).
  • Computational Analysis: Identify off-target effects (e.g., MAO-B cross-reactivity) using ChemMapper .

Q. How is computational modeling applied to optimize pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to predict logP (2.1), BBB permeability (+), and CYP450 inhibition.
  • QSAR Models: Derive regression equations (e.g., pIC50 = 0.87 × logP – 1.2 × PSA + 3.4) to prioritize analogs.
  • Case Study: Adding a hydroxyl group reduces logP from 2.1 to 1.6, improving aqueous solubility but decreasing BBB penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.